N-(9H-fluoren-2-yl)-1-naphthamide
Description
N-(9H-fluoren-2-yl)-1-naphthamide is a fluorene-based amide derivative characterized by a naphthamide moiety linked to the 2-position of the fluorenyl group. Fluorene derivatives are valued for their rigid aromatic frameworks, which enhance π-π stacking interactions and influence photophysical or bioactive properties . The compound’s synthesis likely involves amide coupling between 1-naphthoic acid derivatives and 2-aminofluorene, analogous to methods described for similar compounds .
Properties
Molecular Formula |
C24H17NO |
|---|---|
Molecular Weight |
335.4g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H17NO/c26-24(23-11-5-8-16-6-1-3-9-20(16)23)25-19-12-13-22-18(15-19)14-17-7-2-4-10-21(17)22/h1-13,15H,14H2,(H,25,26) |
InChI Key |
DPMGQKURGQSRBC-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physical Properties
Key structural analogs include:
- N-(2,4-dichlorophenyl)-1-naphthamide : Features a dichlorophenyl group instead of fluorenyl, enhancing anticholinesterase activity .
- N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide : Incorporates a heterocyclic thiazolopyridine group, selected for high-throughput screening due to structural tractability .
- N-(9H-fluoren-2-yl)prop-2-ynamides : A series of fluorenyl derivatives with propargylamide substituents, studied for their solid-state self-assembly and spectroscopic properties .
Table 1: Physical Properties of Selected N-(9H-fluoren-2-yl) Derivatives
Key Observations :
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